7-Oxo-7lambda~5~-benzo[a]acridine
Description
7-Oxo-7λ⁵-benzo[a]acridine is a polycyclic aromatic heterocycle derived from the benzo[a]acridine scaffold, featuring an oxo (keto) group at the 7-position. This structural modification significantly alters its electronic, physicochemical, and biological properties compared to unsubstituted acridines. The introduction of the oxo group likely enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.
Properties
CAS No. |
184424-54-2 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
7-oxidobenzo[a]acridin-7-ium |
InChI |
InChI=1S/C17H11NO/c19-18-16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17(15)18/h1-11H |
InChI Key |
WMDYMRRQFKPUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4C=C32)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]acridine 7-oxide typically involves the oxidation of Benz[a]acridine. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benz[a]acridine 7-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions: Benz[a]acridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Benz[a]acridine 7-oxide back to Benz[a]acridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Biology: Investigated for its interactions with DNA and potential use as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Mechanism of Action
The primary mechanism by which Benz[a]acridine 7-oxide exerts its effects is through DNA intercalation. This involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making Benz[a]acridine 7-oxide a potential anticancer agent.
Comparison with Similar Compounds
Carcinogenic vs. Carcinostatic Properties
- Dibenz[a,j]acridine and benzo[a]pyrene exhibit high carcinogenic potency in mouse skin bioassays, with dibenz[a,j]acridine showing comparable or greater activity than benzo[a]pyrene .
- In contrast, 7-Oxo-7λ⁵-benzo[a]acridine and related benzo-acridine derivatives (e.g., benzo(b)acridine) are highlighted in patents for their carcinostatic (anti-cancer) properties, likely due to structural modifications like the oxo group interfering with DNA intercalation or enzyme inhibition .
Fluorescence and Detection
- Acridine and benzo[h]quinoline exhibit fluorescence enhancement upon protonation, with acridine showing saturation in intensity at higher acid concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
